N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide
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Overview
Description
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide: is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to a pyrrole ring, which is further substituted with an acetyl and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine.
Acetylation: The pyrrole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It is investigated for its antiviral, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
- N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide
- N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)propionamide
- N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)butyramide
Uniqueness: N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and benzamide groups on the pyrrole ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)16-12-17(14-8-4-2-5-9-14)20-18(16)21-19(23)15-10-6-3-7-11-15/h2-12,20H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXLYOGAYMRYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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